

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Lactaroviolin Analogs

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Compound of Interest

Compound Name: *Lactaroviolin*

Cat. No.: *B1209813*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of analogs of **Lactaroviolin**, a naturally occurring sesquiterpenoid.[1][2] Due to the limited availability of extensive research on a wide array of **Lactaroviolin** analogs, this document leverages data and protocols from structurally related compounds, namely other sesquiterpene lactones and azulene derivatives, to provide a foundational guide for the exploration of **Lactaroviolin**'s therapeutic potential.

Introduction to Lactaroviolin and its Therapeutic Potential

Lactaroviolin is a violet-red sesquiterpenoid isolated from the mushroom *Lactarius deliciosus*. [1] Its chemical formula is C₁₅H₁₄O, and it belongs to the guaiane class of sesquiterpenoids. [1][2] Natural products, particularly sesquiterpene lactones, have a rich history in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural complexity and chemical reactivity of **Lactaroviolin**, particularly its azulene core and potential for Michael additions, make it an attractive scaffold for the development of novel therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like **Lactaroviolin**. By systematically modifying its chemical structure and

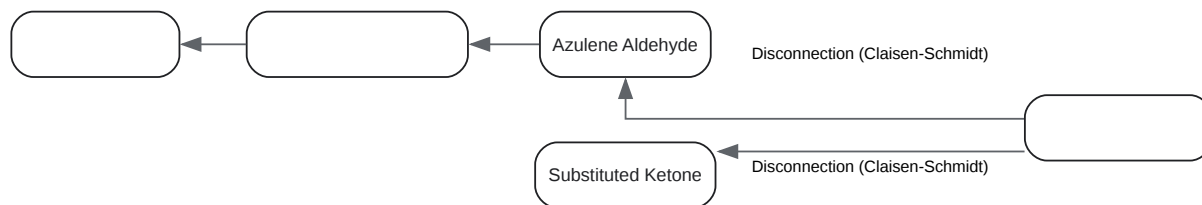
evaluating the biological effects of these modifications, researchers can identify key pharmacophores and develop analogs with improved potency, selectivity, and pharmacokinetic properties.

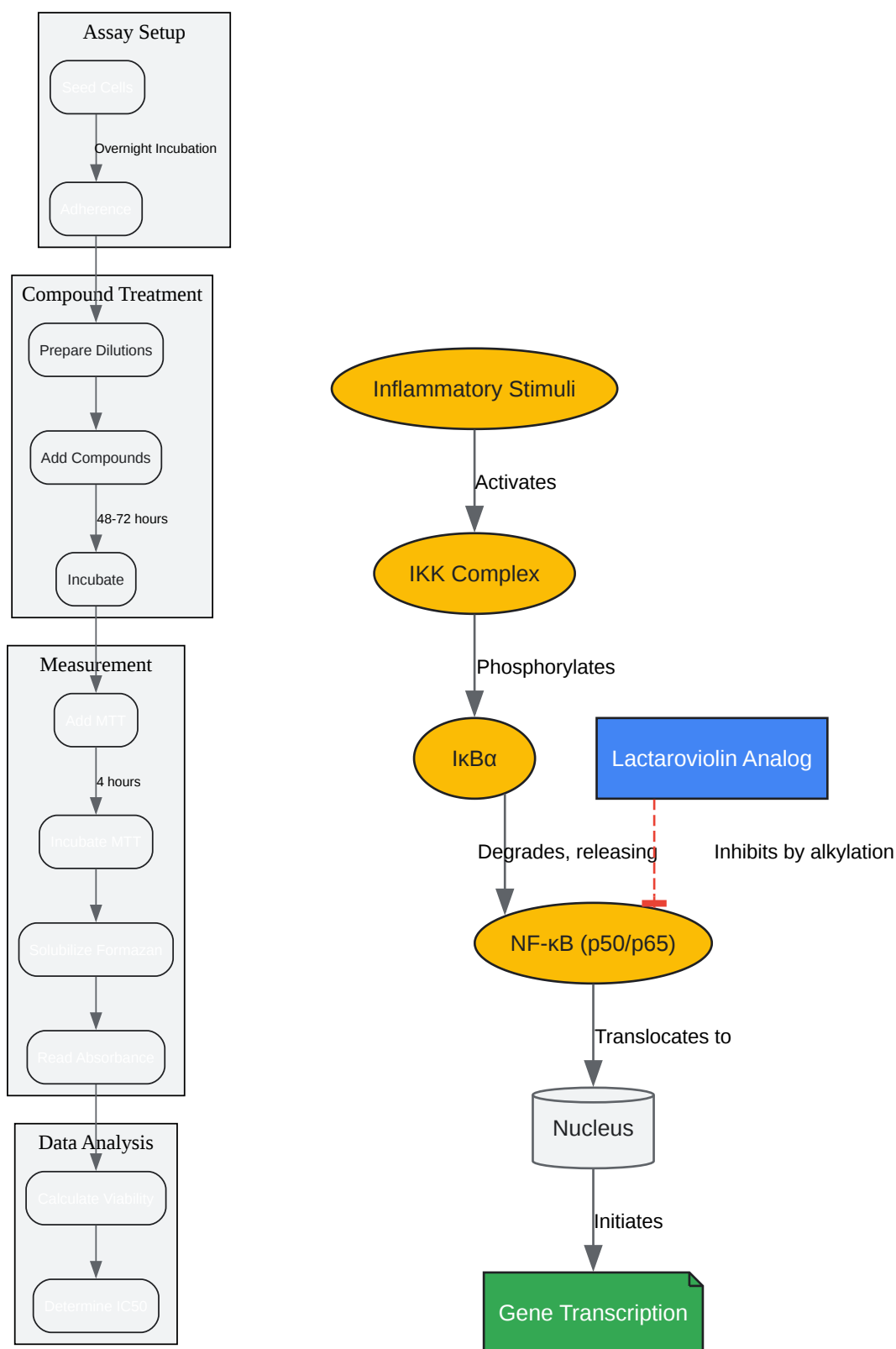
Synthesis of Lactaroviolin Analogs

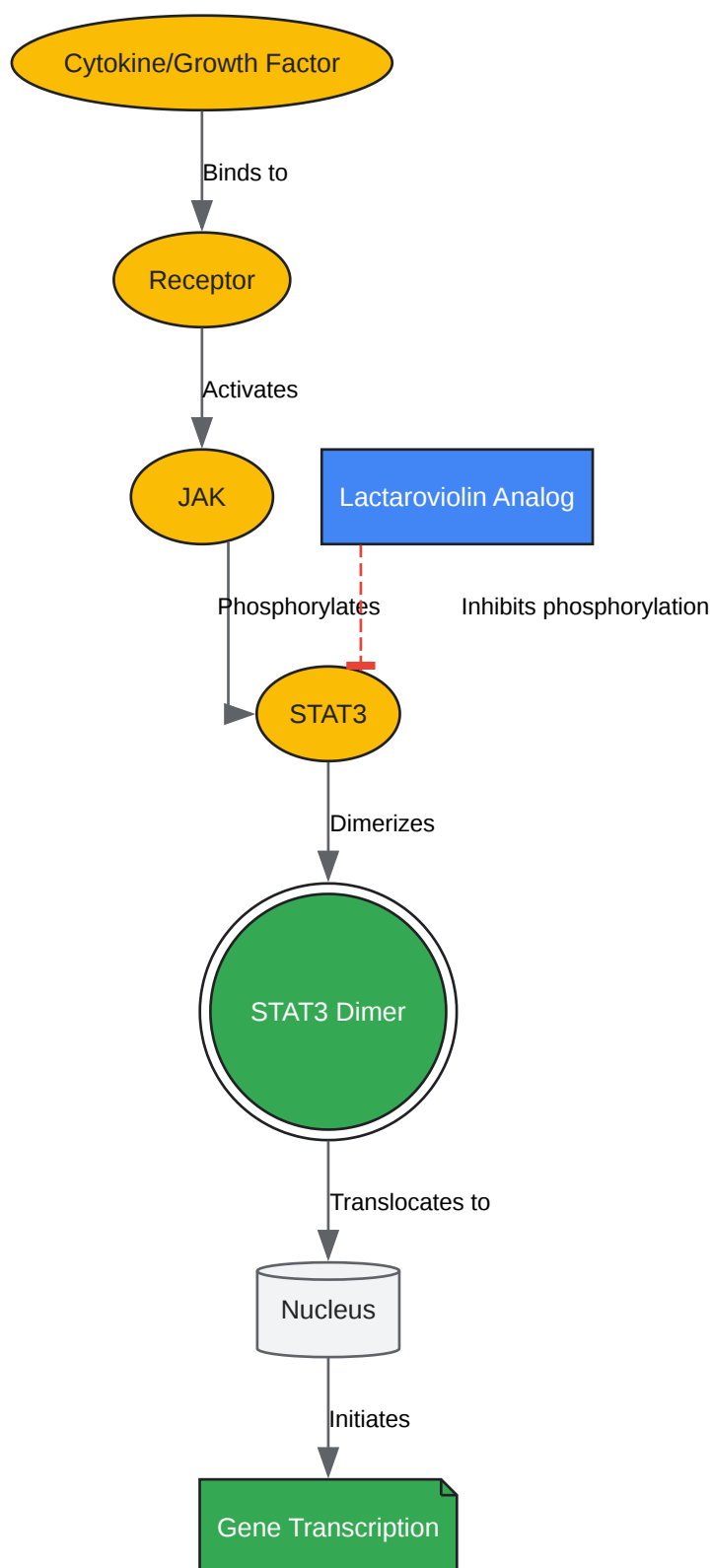
The synthesis of **Lactaroviolin** analogs can be approached by leveraging established synthetic methodologies for sesquiterpene lactones and azulene-containing compounds. A key strategy involves the modification of the azulene core, the lactone moiety (if applicable in the analog design), and the various substituents.

General Synthetic Strategy: A Retro-Synthetic Approach

A plausible retro-synthetic analysis for **Lactaroviolin** analogs would involve the disconnection of the azulene core, which can be constructed through various methods, followed by the introduction of desired functional groups. For instance, the synthesis of azulene-containing chalcones, which share some structural similarities with potential **Lactaroviolin** derivatives, often employs the Claisen-Schmidt condensation.^{[1][3]}







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